Methyl 1-benzylpyrrolidine-3-carboxylate oxalate Methyl 1-benzylpyrrolidine-3-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240902
InChI: InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C15H19NO6
Molecular Weight: 309.31 g/mol

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

CAS No.:

Cat. No.: VC16240902

Molecular Formula: C15H19NO6

Molecular Weight: 309.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate -

Specification

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
IUPAC Name methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid
Standard InChI InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key URDFHDREHUSQED-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 1-position with a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) and at the 3-position with a methyl ester (COOCH3\text{COOCH}_3). The oxalate counterion (C2O42\text{C}_2\text{O}_4^{2-}) forms a salt with the protonated nitrogen, enhancing solubility and crystallinity . This configuration introduces steric and electronic effects that influence reactivity, as the benzyl group provides aromatic stability, while the ester and oxalate groups enable hydrogen bonding and ionic interactions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves two primary stages:

  • Esterification of Pyrrolidine-3-Carboxylic Acid: Reacting pyrrolidine-3-carboxylic acid with methanol under acidic conditions yields methyl pyrrolidine-3-carboxylate.

  • Benzylation and Oxalate Salt Formation: Introducing the benzyl group via alkylation followed by treatment with oxalic acid produces the final compound .

Critical parameters include reaction temperature (typically 60–80°C for benzylation) and stoichiometric ratios to minimize byproducts like dialkylated species. Chromatographic purification is often required to achieve >95% purity.

Yield Optimization

Studies suggest that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during benzylation improves yields from 65% to 82%. Additionally, recrystallization from ethanol/water mixtures enhances crystallinity and purity.

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to bioactive molecules, particularly:

  • Neurological Agents: Pyrrolidine derivatives are explored as dopamine receptor modulators due to their structural similarity to proline, a neurotransmitter precursor .

  • Antimicrobial Scaffolds: Functionalization at the 3-position enables the development of quaternary ammonium compounds with antibacterial properties .

Ligand Design in Catalysis

The benzyl and ester groups make it a versatile ligand for transition-metal catalysts. For example, palladium complexes of this compound have shown efficacy in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) of up to 10,000.

Comparative Analysis with Structural Analogues

The following table contrasts methyl 1-benzylpyrrolidine-3-carboxylate oxalate with related compounds:

CompoundMolecular FormulaKey Differences
Methyl 1-benzylpyrrolidine-3-carboxylateC13H17NO2\text{C}_{13}\text{H}_{17}\text{NO}_2Lacks oxalate; lower solubility
1-Benzylpyrrolidine-3-carboxylic acidC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2Acidic form; limited stability
Methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylateC15H19NO6\text{C}_{15}\text{H}_{19}\text{NO}_6Chiral centers; enhanced selectivity

These structural variations significantly impact pharmacokinetic and synthetic utility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator